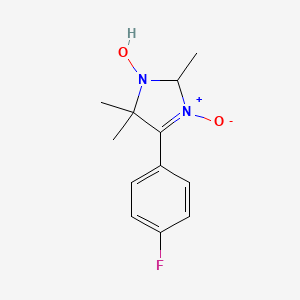

4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

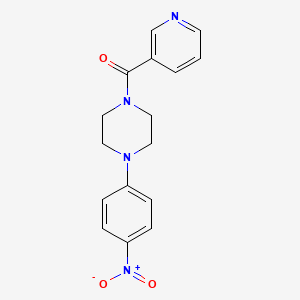

4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key regulator of the DNA damage response pathway, which is responsible for detecting and repairing damaged DNA. AZD6738 has been studied extensively for its potential as a cancer treatment and as a tool for understanding the DNA damage response pathway.

Scientific Research Applications

Anti-Inflammatory Activities

This compound has been found to have significant anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Inhibitory Activity Against PGE 2 Production

The compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . This suggests that “4-(4-fluorophenyl)-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide” could potentially be used in the treatment of conditions where PGE 2 production is a factor.

Inhibitory Activity Against COX-2

The difluorinated derivative of the compound significantly inhibited the activity of COX-2 . COX-2 is an enzyme that plays a crucial role in inflammation and pain, so inhibiting its activity can have therapeutic benefits.

Temperature-Dependent Polymorphism

X-ray analysis of the compound reveals the temperature-dependent polymorphism associated with the crystallographic symmetry conversion . This property could be useful in the development of pharmaceuticals, as different polymorphs of a drug can have different bioavailability.

Intermolecular Interactions in the Crystal State

The compound exhibits interesting intermolecular interactions in the crystal state . Understanding these interactions can provide insights into the compound’s stability, solubility, and other physical properties.

Potential Use in Synthesis of Novel Compounds

Imidazole N-oxides, such as this compound, are highly attractive intermediates for the preparation of diverse polyfunctionalized imidazole-based compounds of biological significance . For example, a series of protein kinase inhibitors was synthesized by the so-called “sulfur transfer reaction” .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the anti-inflammatory effects of structurally similar compounds, it can be inferred that this compound might interact with its targets (inflammatory mediators) and inhibit their expression and activities . This results in a decrease in inflammation.

Biochemical Pathways

Given the potential anti-inflammatory effects, it can be speculated that the compound may affect the pathways involving the inflammatory mediators mentioned above . The downstream effects would likely include a reduction in inflammation and associated symptoms.

Result of Action

Based on the potential anti-inflammatory effects, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels .

properties

IUPAC Name |

5-(4-fluorophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-8-14(16)11(12(2,3)15(8)17)9-4-6-10(13)7-5-9/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOARQKBCWQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(C(=[N+]1[O-])C2=CC=C(C=C2)F)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)

![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)